molecular formula C14H23N3O3 B1443623 6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester CAS No. 1341037-07-7

6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester

Cat. No. B1443623
M. Wt: 281.35 g/mol
InChI Key: AFQIDAOFNGIGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester (6-Oxo-TBD) is an organic compound that has been studied extensively for its potential applications in scientific research. 6-Oxo-TBD has been found to have a variety of biochemical and physiological effects, and its ability to interact with biological systems makes it a valuable tool for use in experiments.

Scientific Research Applications

Synthetic Methodologies and Organic Transformations

One area of application for similar compounds involves advancements in synthetic methodologies, where researchers explore novel pathways for the preparation of complex organic molecules. For example, studies on tert-butyl esters and related structures have led to the development of new synthetic routes, enabling the efficient synthesis of heterocyclic compounds and spirocyclic frameworks. These methodologies often employ Diels-Alder reactions, esterification processes, and activation of carboxylic acids, providing insights into the versatility and reactivity of such compounds in organic synthesis (Padwa, Brodney, & Lynch, 2003).

Catalysis and Enantioselective Reactions

Research into tert-butyl esters also intersects with catalysis, particularly in the enantioselective synthesis of chiral molecules. The development of chiral 9-oxabispidines from tert-butyl ester intermediates demonstrates the potential of these compounds in asymmetric catalysis. Such catalytic systems are crucial for producing enantiomerically pure substances, which have significant implications in pharmaceutical synthesis and material science (Breuning et al., 2009).

properties

IUPAC Name

tert-butyl 6-oxo-2,7,11-triazadispiro[3.0.45.34]dodecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-12(2,3)20-11(19)17-8-13(9-17)6-15-7-14(13)4-5-16-10(14)18/h15H,4-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQIDAOFNGIGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC23CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester
Reactant of Route 2
6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester
Reactant of Route 3
6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester
Reactant of Route 4
6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester

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